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Compound of Interest

Compound Name:
5-Tert-butyl-2-iodo-1,3-

dimethylbenzene

Cat. No.: B1333875 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
5-tert-Butyl-2-iodo-1,3-dimethylbenzene is a substituted aromatic hydrocarbon containing a

bulky tert-butyl group, two methyl groups, and an iodine atom attached to the benzene ring.

This compound is of interest to researchers in organic synthesis and medicinal chemistry due

to its potential as a chemical intermediate. The presence of the iodine atom allows for a variety

of subsequent chemical transformations, such as cross-coupling reactions, to introduce new

functional groups. The sterically hindered nature of the molecule, imparted by the tert-butyl and

methyl groups, can influence its reactivity and the properties of its derivatives. This guide

provides a comprehensive overview of the molecular structure, properties, and a detailed

experimental protocol for the synthesis of 5-tert-butyl-2-iodo-1,3-dimethylbenzene.

Molecular Structure and Identifiers
The molecular structure of 5-tert-butyl-2-iodo-1,3-dimethylbenzene consists of a benzene

ring with the following substituents: a tert-butyl group at position 5, an iodine atom at position 2,

and methyl groups at positions 1 and 3.
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Identifier Value

IUPAC Name 5-tert-butyl-2-iodo-1,3-dimethylbenzene

Synonyms
4-tert-Butyl-2,6-dimethyliodobenzene, 5-tert-

Butyl-2-iodo-m-xylene

CAS Number 5122-20-3[1][2]

Molecular Formula C₁₂H₁₇I[1]

Molecular Weight 288.17 g/mol [1]

SMILES CC1=CC(=CC(=C1I)C)C(C)(C)C

InChI Key SCKWYPTZVFBKKW-UHFFFAOYSA-N

Physical Properties
The known physical properties of 5-tert-butyl-2-iodo-1,3-dimethylbenzene are summarized in

the table below.

Property Value Reference

Appearance
White to light yellow crystalline

solid
[3]

Melting Point 54-57 °C [4]

Boiling Point 272.7 ± 19.0 °C (Predicted) [4]

Density 1.367 ± 0.06 g/cm³ (Predicted) [4]

Solubility Information not available

Spectroscopic Data (Predicted)
Disclaimer: The following NMR data is predicted using computational models and has not been

experimentally verified.
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Predicted ¹H and ¹³C NMR data can be valuable for the structural elucidation and

characterization of 5-tert-butyl-2-iodo-1,3-dimethylbenzene.

Predicted ¹H NMR Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.1 s 2H Ar-H

~2.4 s 6H Ar-CH₃

~1.3 s 9H -C(CH₃)₃

Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment

~150 Ar-C (quaternary, attached to tert-butyl)

~140 Ar-C (quaternary, attached to methyl)

~128 Ar-CH

~100 Ar-C (quaternary, attached to iodine)

~35 -C(CH₃)₃ (quaternary)

~31 -C(CH₃)₃ (methyl)

~24 Ar-CH₃

Chemical Properties and Reactivity
5-tert-butyl-2-iodo-1,3-dimethylbenzene is an aryl iodide, and its reactivity is primarily

dictated by the carbon-iodine bond.

Nucleophilic Aromatic Substitution: The iodine atom can be displaced by strong nucleophiles,

although this reaction is generally less facile for aryl halides compared to alkyl halides and

often requires harsh reaction conditions or a catalyst.
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Cross-Coupling Reactions: The C-I bond is highly amenable to participating in various

transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira

couplings. These reactions are powerful tools for forming new carbon-carbon and carbon-

heteroatom bonds.

Grignard Reagent Formation: The compound can react with magnesium to form the

corresponding Grignard reagent, which is a potent nucleophile and can be used to react with

a wide range of electrophiles.

Experimental Protocols
Synthesis of 5-tert-Butyl-2-iodo-1,3-dimethylbenzene
This protocol describes the iodination of 5-tert-butyl-1,3-dimethylbenzene using iodine and a

strong oxidizing agent in a mixture of acetic acid and acetic anhydride.

Materials:

5-tert-Butyl-1,3-dimethylbenzene

Iodine (I₂)

Periodic acid dihydrate (H₅IO₆)

Glacial acetic acid

Acetic anhydride

Concentrated sulfuric acid (96%)

Sodium thiosulfate

Sodium bicarbonate

Dichloromethane

Anhydrous magnesium sulfate

Ice
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Procedure:

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 5-tert-

butyl-1,3-dimethylbenzene (1 equivalent).

Add glacial acetic acid and acetic anhydride in a 2:1 ratio by volume to dissolve the starting

material.

Add iodine (1 equivalent) and periodic acid dihydrate (0.4 equivalents) to the solution.

Cool the flask in an ice bath to 0-5 °C.

Slowly add concentrated sulfuric acid (approximately 1.5 equivalents) dropwise via the

dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.

Remove the ice bath and allow the reaction to warm to room temperature, stirring for an

additional 2-3 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Once the reaction is complete, pour the mixture into a beaker containing crushed ice and

water.

Quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until

the brown color disappears.

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium

bicarbonate until gas evolution ceases.

Extract the product with dichloromethane (3 x volume of the aqueous layer).

Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent

under reduced pressure using a rotary evaporator.
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The crude product can be purified by column chromatography on silica gel using a non-polar

eluent such as hexane.

Safety Precautions:

All manipulations should be performed in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

Iodine is volatile and harmful if inhaled.

Visualizations

Synthesis Workflow for 5-tert-Butyl-2-iodo-1,3-dimethylbenzene

Start: 5-tert-Butyl-1,3-dimethylbenzene

Iodination Reaction
(Acetic Acid/Acetic Anhydride)

Reagents:
Iodine (I₂)

Periodic Acid (H₅IO₆)
Sulfuric Acid (H₂SO₄)

Aqueous Workup:
1. Quenching (Na₂S₂O₃)

2. Neutralization (NaHCO₃)
3. Extraction (DCM)

Purification:
Column Chromatography

Product:
5-tert-Butyl-2-iodo-1,3-dimethylbenzene

Click to download full resolution via product page

Caption: Synthesis workflow for 5-tert-butyl-2-iodo-1,3-dimethylbenzene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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